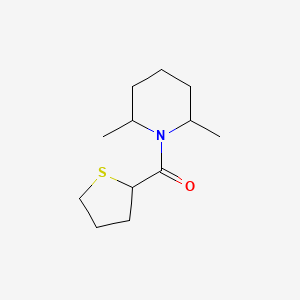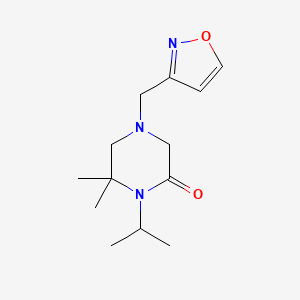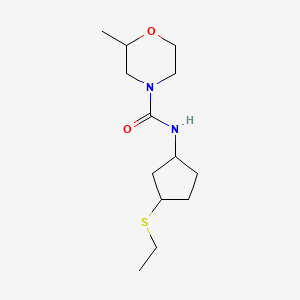
1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea is a synthetic compound with potential applications in scientific research. This compound has gained attention due to its unique chemical properties and potential uses in various fields of research. In
Mécanisme D'action
The exact mechanism of action of 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the brain and body. Specifically, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the brain, which can improve cognitive function and memory. Additionally, it has been found to activate certain receptors in the brain that are involved in neuroprotection and anti-inflammatory responses.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its neuroprotective and anti-inflammatory properties, it has been shown to have antioxidant activity, which can help protect cells from oxidative damage. It has also been found to modulate the levels of certain neurotransmitters in the brain, including dopamine and serotonin, which can affect mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea in lab experiments is its unique chemical structure, which allows for the exploration of its potential therapeutic effects in various fields of research. Additionally, its relatively low toxicity and high solubility in water make it a suitable candidate for in vitro and in vivo studies. However, one limitation of using this compound in lab experiments is the lack of knowledge about its long-term effects and potential side effects.
Orientations Futures
There are several future directions for research on 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea. One potential direction is to further explore its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Another direction is to investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea involves the reaction of 2-methylthiocyclopentanone with 2-amino-3-hydroxybenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction leads to the formation of 2-(2-methylsulfanyl-1-oxocyclopentyl)benzoic acid, which is then treated with a carbodiimide reagent to form the corresponding urea derivative.
Applications De Recherche Scientifique
1-(2,3-Dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea has potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and neuroscience. This compound has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, it has been found to have anti-inflammatory properties, which could lead to its use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-3-yl)-3-(2-methylsulfanylcyclopentyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-20-14-8-4-6-11(14)16-15(18)17-12-9-19-13-7-3-2-5-10(12)13/h2-3,5,7,11-12,14H,4,6,8-9H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOFANUOKGMTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCC1NC(=O)NC2COC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(4-hydroxythian-4-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7586457.png)


![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)


![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)
![N-[(4-hydroxythian-4-yl)methyl]-2,4-dimethylbenzamide](/img/structure/B7586521.png)


![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)
![N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B7586554.png)

